6-Fluoroquinoline-3-sulfonyl chloride
CAS No.: 1803589-58-3
Cat. No.: VC2958718
Molecular Formula: C9H5ClFNO2S
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803589-58-3 |
|---|---|
| Molecular Formula | C9H5ClFNO2S |
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 6-fluoroquinoline-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H |
| Standard InChI Key | LTZSIRDERXPIIY-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl |
Introduction
6-Fluoroquinoline-3-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It features a quinoline ring, which is a fused benzene and pyridine ring structure, with a sulfonyl group attached to a chlorine atom. This compound is particularly notable for its applications in medicinal chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals .
Synthesis Methods
6-Fluoroquinoline-3-sulfonyl chloride can be synthesized through several methods, typically involving the chlorination of sulfonic acids or their derivatives. Common reagents used include phosphorus pentachloride or cyanuric chloride under controlled conditions to yield the desired sulfonyl chloride.
Applications and Reactions
This compound is valuable in organic synthesis due to its ability to participate in a variety of reactions, such as nucleophilic substitution and addition reactions. The efficiency and selectivity of these reactions depend on factors like solvent choice, temperature, and the nature of the nucleophile used.
Research Findings and Uses
6-Fluoroquinoline-3-sulfonyl chloride is utilized in medicinal chemistry for the development of pharmaceuticals. Its unique structure allows it to be a precursor for synthesizing compounds with potential biological activity. While specific biological activities of this compound are not widely documented, its derivatives and related compounds have shown promise in various therapeutic areas.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClFNO₂S |
| Molecular Weight | 245.66 g/mol |
| CAS No. | 1803589-58-3 |
| Boiling Point | Not reported |
| Storage Conditions | Requires careful handling due to reactivity |
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